molecular formula C26H25N3O9 B1231691 Quene 1 CAS No. 86277-62-5

Quene 1

Cat. No.: B1231691
CAS No.: 86277-62-5
M. Wt: 523.5 g/mol
InChI Key: UBWJUXGEJRJLRS-SOFGYWHQSA-N
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Description

It is a member of the quinone family of compounds, which are known for their diverse biological and chemical properties. Quene 1 is found in a variety of natural sources, including plants, fungi, and bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quene 1 can be synthesized through several methods, including the Friedlander synthesis, Povarov reaction, and Buchwald-Hartwig coupling. The Friedlander synthesis involves the reaction of quinoline with an amine and a carboxylic acid, while the Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an alkene. The Buchwald-Hartwig coupling is a palladium-catalyzed reaction that forms carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Quene 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Quene 1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quene 1 involves its ability to undergo redox cycling, which generates reactive oxygen species that can damage cellular components . This property makes it effective as an antimicrobial and anticancer agent. This compound targets various molecular pathways, including the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Quene 1 is unique among quinone compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Benzoquinone: Known for its role in photosynthesis and as an electron carrier.

    Naphthoquinone: Used in the synthesis of vitamin K and other biologically active compounds.

    Anthraquinone: Utilized in the production of dyes and pigments.

This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O9/c1-38-19-10-17-7-9-18(27-26(17)21(11-19)29(14-24(34)35)15-25(36)37)8-6-16-4-2-3-5-20(16)28(12-22(30)31)13-23(32)33/h2-11H,12-15H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJUXGEJRJLRS-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86277-62-5
Record name 8-(Bis(ethoxycarbonylmethyl)amino)-6-methoxy-2-(bis(ethoxycarbonylmethyl)amino)styrylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086277625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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